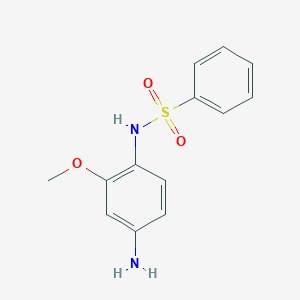

N-(4-amino-2-methoxyphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-methoxyphenyl)benzenesulfonamide is a compound that falls within the broader class of benzenesulfonamides, which are known for their diverse range of biological activities. These compounds often serve as inhibitors for various enzymes and have potential applications in medicinal chemistry. The specific structure of this compound suggests that it may interact with biological targets through its amino and methoxy functional groups, which can form hydrogen bonds and engage in hydrophobic interactions.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives has been reported in the literature. For instance, the synthesis of N-substituted benzenesulfonamides with different amino groups has been achieved through N-alkylation with alcohols, demonstrating a general strategy for the direct synthesis of these compounds . Another study describes the synthesis of a series of new benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as FT-IR, FT-Raman, and NMR have been employed to determine the molecular structure of benzenesulfonamide derivatives . These studies provide insights into the geometry, bond lengths, and angles of the molecules, which are crucial for understanding their interaction with biological targets. For example, the crystal structure of a dimeric copper(II) complex with a related sulfonamide ligand has been elucidated, revealing the presence of different dimeric units within the crystal lattice .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions due to their functional groups. The amino group can be involved in N-alkylation reactions, as demonstrated by the synthesis of amino-(N-alkyl)benzenesulfonamides . Schiff base formation is another common reaction, where the amino group of the sulfonamide reacts with an aldehyde to form an imine linkage . These reactions can be used to modify the structure of this compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational studies, including density functional theory (DFT) calculations, can predict various properties, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths . These theoretical predictions can be compared with experimental data to validate the computational models. Additionally, the study of the compound's spectroscopic behavior can provide information about its electronic structure and potential reactivity .

Safety and Hazards

“N-(4-amino-2-methoxyphenyl)benzenesulfonamide” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-13-9-10(14)7-8-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMWUWHCFJTSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354535 |

Source

|

| Record name | Benzenesulfonamide, N-(4-amino-2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82565-49-9 |

Source

|

| Record name | Benzenesulfonamide, N-(4-amino-2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1298119.png)